

Physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid

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Compound of Interest

Compound Name:	3-(4-Bromo-2-fluorophenyl)propanoic acid
Cat. No.:	B169194

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An In-depth Technical Guide on the Physicochemical Properties of **3-(4-Bromo-2-fluorophenyl)propanoic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-(4-Bromo-2-fluorophenyl)propanoic acid**. Due to the limited availability of experimental data for this specific compound, information on structurally similar molecules, 3-(4-bromophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, is included for comparative purposes. This document also outlines detailed experimental protocols for determining key physicochemical parameters, essential for applications in research and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	3-(4-Bromo-2-fluorophenyl)propanoic acid
CAS Number	134057-95-7[1]
Molecular Formula	C ₉ H ₈ BrFO ₂
Molecular Weight	247.06 g/mol
Canonical SMILES	C1=CC(=C(C=C1Br)F)CCC(=O)O

Physicochemical Properties

Quantitative data for **3-(4-Bromo-2-fluorophenyl)propanoic acid** is sparse. The following tables summarize available data for the target compound and its close structural analogs to provide a predictive context for its properties.

Table 2.1: General Physicochemical Properties

Property	3-(4-Bromo-2-fluorophenyl)propanoic acid	3-(4-Bromophenyl)propanoic acid (Analog)	3-(4-Fluorophenyl)propanoic acid (Analog)
Molecular Weight (g/mol)	247.06	229.07[2][3]	168.16[4][5][6]
Melting Point (°C)	Data not available	133-136[3][7]	86-91[6][8]
Boiling Point (°C)	Data not available	250 @ 30mmHg[7]	278.9 @ 760 mmHg[5]
pKa	Predicted: ~4.5	Data not available	Data not available
LogP	Predicted: ~2.5-3.0	2.2[2]	1.6[4]

Table 2.2: Computed Properties

Property	3-(4-Bromophenyl)propanoic acid (Analog)	3-(4-Fluorophenyl)propanoic acid (Analog)
XLogP3	2.2[2]	1.6[4]
Hydrogen Bond Donor Count	1[2]	1[4]
Hydrogen Bond Acceptor Count	2[2]	2[4]
Rotatable Bond Count	2[2]	2[4]
Exact Mass	227.97859 Da[2]	168.05865769 Da[4]
Monoisotopic Mass	227.97859 Da[2]	168.05865769 Da[4]
Topological Polar Surface Area	37.3 Å ² [2]	37.3 Å ² [4]
Heavy Atom Count	12[2]	12[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[9]
- Thermometer
- Spatula[10]

- Mortar and pestle (optional)[10]

Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Introduce a small amount of the compound into the open end of a capillary tube.[9][12] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 1-2 mm.[12]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]
- Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[10]

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and other properties. Potentiometric titration is a common and accurate method.

Apparatus:

- Potentiometer with a calibrated pH electrode[13]
- Magnetic stirrer and stir bar[13]
- Buret
- Beaker or reaction vessel[13]
- Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)[13]

- Buffer solutions for pH meter calibration (e.g., pH 4, 7, 10)[13]

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions.[13]
- Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known volume. The concentration should be sufficient for accurate measurement, typically around 1 mM.[13]
- Titration: Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.[13] Titrate the solution by adding small, precise increments of the standardized strong base.[13] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. One common method is the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[14]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard.

Apparatus:

- Separatory funnel or vials with screw caps
- Mechanical shaker or rotator[15]
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[15][16]

- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[15]

Procedure:

- Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.[17]
- Partitioning: Accurately weigh the compound and dissolve it in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.[18]
- Equilibration: Shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[15]
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.
- Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.[15][16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

Solubility Determination

Solubility is a fundamental property that affects bioavailability and formulation development. The equilibrium solubility method is commonly employed.

Apparatus:

- Vials with sealed caps
- Constant temperature shaker or incubator[20]

- Filtration device (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)[21]
- Balance[20]
- Spatula[20]

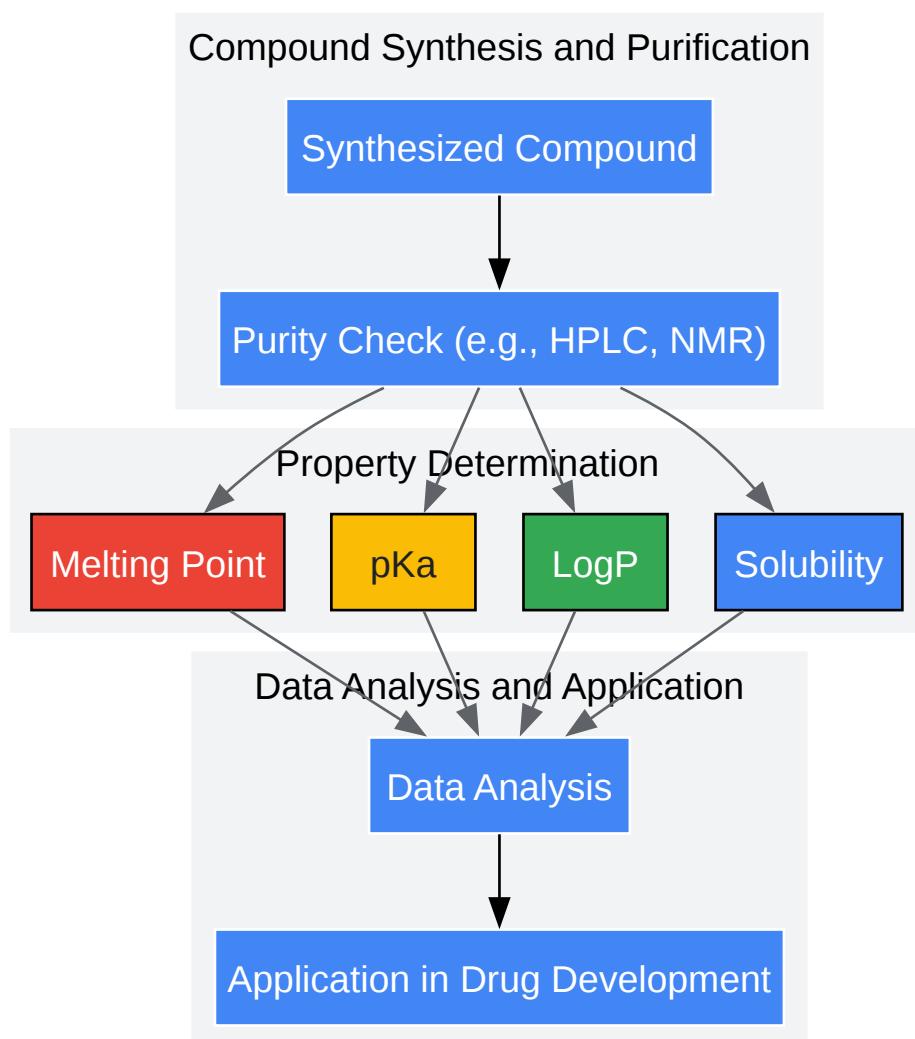
Procedure:

- Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a vial. This ensures that a saturated solution is formed. [20]
- Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[21] The temperature should be carefully controlled.[20]
- Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a sample of the supernatant.
- Filtration: Immediately filter the sample to remove any undissolved solid particles.
- Analysis: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.[21] This concentration represents the equilibrium solubility.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like **3-(4-Bromo-2-fluorophenyl)propanoic acid**.



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Caption: Workflow for determining key physicochemical properties.

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